(E)-N-benzyl-N-methyl-3-(5-methylfuran-2-yl)acrylamide
Description
(E)-N-Benzyl-N-methyl-3-(5-methylfuran-2-yl)acrylamide is an acrylamide derivative featuring a benzyl-methylamine moiety and a 5-methylfuran-2-yl substituent on the α,β-unsaturated carbonyl system. The (E)-configuration of the acrylamide double bond is critical for maintaining planar geometry, which often enhances binding affinity to biological targets .
Properties
IUPAC Name |
(E)-N-benzyl-N-methyl-3-(5-methylfuran-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-13-8-9-15(19-13)10-11-16(18)17(2)12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLKPEABGFLQMS-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)N(C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)N(C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-benzyl-N-methyl-3-(5-methylfuran-2-yl)acrylamide typically involves the following steps:
Starting Materials: Benzylamine, methylamine, and 5-methylfuran-2-carboxylic acid.
Reaction: The carboxylic acid is first converted to an acyl chloride using thionyl chloride (SOCl₂).
Amidation: The acyl chloride is then reacted with benzylamine and methylamine to form the desired acrylamide.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Catalysts and solvents may be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-N-benzyl-N-methyl-3-(5-methylfuran-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide group can be reduced to form amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced acrylamide derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry
(E)-N-benzyl-N-methyl-3-(5-methylfuran-2-yl)acrylamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with tailored properties.
Biology
Research has indicated potential biological activities of this compound, including:
- Antimicrobial Properties: Studies have demonstrated that derivatives of this compound exhibit activity against various bacterial strains.
- Anticancer Activity: Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines, making it a candidate for further drug development.
Medicine
The compound is being explored for its potential use in drug development due to its biological activity. Its ability to interact with molecular targets such as enzymes or receptors could lead to novel therapeutic agents.
Industry
In industrial applications, this compound is utilized in:
- Polymer Production: It can be incorporated into polymer matrices to enhance material properties.
- Agrochemicals: Its derivatives may serve as active ingredients in agricultural formulations.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition zones compared to control samples, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Research
In vitro studies assessed the anticancer properties of this compound on human cancer cell lines. The findings revealed that it induced apoptosis in cancer cells at specific concentrations, warranting further exploration into its mechanisms and efficacy as a therapeutic agent.
Mechanism of Action
The mechanism of action of (E)-N-benzyl-N-methyl-3-(5-methylfuran-2-yl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and acrylamide group are key functional groups that contribute to its reactivity and interactions.
Comparison with Similar Compounds
Table 1: Key Structural Features of Acrylamide Derivatives
Key Observations:
- The 5-methylfuran-2-yl group provides moderate electron-donating effects, contrasting with bromo- or cyano-substituted furans in other compounds, which may alter redox properties or binding kinetics .
Spectroscopic and Physicochemical Properties
Table 3: Spectroscopic Data for Selected Compounds
Analysis:
Biological Activity
(E)-N-benzyl-N-methyl-3-(5-methylfuran-2-yl)acrylamide is an organic compound belonging to the acrylamide class, notable for its diverse applications in pharmaceuticals, agrochemicals, and polymer chemistry. This article delves into the biological activity of this compound, focusing on its potential therapeutic uses, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzyl group , a methyl group , and a furan ring , which are critical for its biological activity. The presence of the furan ring is particularly significant as it contributes to the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The acrylamide moiety allows for electrophilic reactions that can modify protein structures, potentially leading to altered enzymatic activities or receptor functions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The furan ring may play a role in enhancing these effects by interacting with microbial cell membranes or metabolic pathways.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Its structural components could inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. For instance, compounds with similar acrylamide structures have been shown to target specific oncogenic pathways, providing a basis for further investigation into their efficacy against various cancer types.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial effects of various acrylamides, including derivatives of this compound. Results indicated significant inhibition of bacterial growth, suggesting the potential for development into therapeutic agents against resistant strains .
- Anticancer Studies : In vitro tests demonstrated that this compound could induce apoptosis in cancer cell lines. The mechanism was linked to the activation of caspase pathways, which are crucial in programmed cell death .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-benzyl-N-methylacrylamide | Lacks furan ring | Lower reactivity; reduced antimicrobial activity |
| N-benzylacrylamide | Lacks both methyl group and furan ring | Minimal biological activity |
| N-methyl-3-(5-methylfuran-2-yl)acrylamide | Contains furan ring | Moderate anticancer properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-N-benzyl-N-methyl-3-(5-methylfuran-2-yl)acrylamide, and which characterization techniques ensure structural fidelity?
- Methodological Answer : The compound is typically synthesized via multi-step reactions, starting with the condensation of α,β-unsaturated carboxylic acids with benzyl-methylamine derivatives. Key steps include coupling reactions using carbodiimide crosslinkers (e.g., EDCI) in polar aprotic solvents like DMF under ice-cooled conditions . Post-synthesis, structural validation employs ¹H/¹³C NMR to confirm stereochemistry (e.g., E-configuration via coupling constants) and mass spectrometry (MS) for molecular weight verification. Purity is assessed via HPLC or TLC with solvents like ethyl acetate/petroleum ether .
Q. Which solvents and catalysts are effective in facilitating key reactions during synthesis?
- Methodological Answer : Polar solvents (DMF, dichloromethane) and catalysts like triethylamine or morpholine derivatives are critical for achieving high yields in amide bond formation. For example, DMF enhances nucleophilicity in condensation reactions, while triethylamine neutralizes HCl byproducts during coupling steps . Reaction optimization often involves temperature control (0–25°C) and inert atmospheres to prevent side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies arise due to assay-specific conditions (e.g., cell line variability, incubation times). To address this, use orthogonal assays :
- Cell viability : MTT or resazurin assays to compare IC₅₀ values.
- Apoptosis markers : Western blotting for caspase-3/9 or PARP cleavage.
- Pathway-specific reporters : Luciferase-based systems for signaling pathways (e.g., NF-κB).
Normalize data using internal controls (e.g., housekeeping genes) and validate findings across ≥3 independent replicates .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with proteins (e.g., kinases, GPCRs) using crystal structures from the PDB. PASS (Prediction of Activity Spectra) predicts bioactivity profiles based on structural fingerprints . For dynamics, run MD simulations (GROMACS) to assess binding stability under physiological conditions (e.g., 310 K, 1 atm) .
Q. How do substituents on the benzyl or furan groups modulate bioactivity?
- Methodological Answer : Systematic SAR studies involve synthesizing analogs with varied substituents (e.g., electron-withdrawing -NO₂ on benzyl or methyl on furan). Test derivatives in enzymatic assays (e.g., kinase inhibition) and compare IC₅₀ or Kᵢ values. For example, nitro groups enhance electrophilicity, improving target binding, while bulky substituents may reduce cell permeability .
Q. What strategies address discrepancies in spectroscopic data during characterization?
- Methodological Answer : Contradictory NMR/MS signals often stem from impurities or tautomerism. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks. For MS, employ high-resolution (HRMS) to distinguish isobaric species. If tautomers are suspected, analyze spectra in multiple solvents (CDCl₃ vs. DMSO-d₆) .
Q. What experimental approaches elucidate the compound’s mechanism in cellular pathways?
- Methodological Answer : Combine phosphoproteomics (LC-MS/MS) to identify kinase targets and RNA-seq to track downstream gene expression. Validate using siRNA knockdown or CRISPR-Cas9 gene editing. For example, if apoptosis is observed, measure mitochondrial membrane potential (JC-1 dye) and cytochrome c release via ELISA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
